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molecular formula C12H12ClNO2 B8330142 3-Acetoxy-2-(4-chlorophenyl)butanenitrile

3-Acetoxy-2-(4-chlorophenyl)butanenitrile

Cat. No. B8330142
M. Wt: 237.68 g/mol
InChI Key: ZQSDKLWUWSXHKS-UHFFFAOYSA-N
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Patent
US07622504B2

Procedure details

This ester was prepared using the procedure described in Example 5, except 2-(4-chlorophenyl)-3-hydroxybutanenitrile was used in place of 2-(2-chloro-5-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile. The preparation of 2-(4-chlorophenyl)-3-hydroxybutanenitrile is described in Example 17. The recovered ester product was a mixture of diastereoisomers (85% yield), Rf 0.29 and 0.35 (silica gel, acetone:hexane=1:3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:11]([OH:13])[CH3:12])[C:9]#[N:10])=[CH:4][CH:3]=1.[CH3:14][C:15](C)=[O:16]>CCCCCC>[C:15]([O:13][CH:11]([CH3:12])[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[C:9]#[N:10])(=[O:16])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C#N)C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C#N)C(C)O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C(C#N)C1=CC=C(C=C1)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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